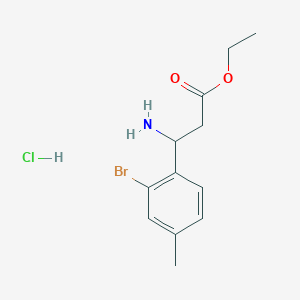
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a white to yellow solid and is known for its applications in various scientific research fields .
Preparation Methods
The synthesis of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate: Similar in structure but with different positional isomers.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
Biological Activity
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromo-substituted aromatic ring and an amino group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been investigated for its potential as an inhibitor of GABA transporters, which play a crucial role in neurotransmission .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake, thereby increasing the availability of neurotransmitters in the synaptic cleft.
- Receptor Modulation : It can interact with receptors that mediate pain and inflammation, suggesting potential analgesic or anti-inflammatory effects.
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits various biological activities:
- Antinociceptive Properties : In vivo studies have shown that this compound can reduce pain responses in rodent models of neuropathic pain without causing motor deficits .
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent .
Case Study 1: GABA Transporter Inhibition
In a study assessing the inhibitory effects on GABA transporters (mGAT1–4), this compound demonstrated significant inhibition at concentrations above 100 μM. The results indicated a reduction in GABA uptake by over 50%, highlighting its potential as a therapeutic agent for conditions associated with GABA dysregulation .
| Compound | mGAT1 Inhibition (pIC50) | mGAT2 Inhibition (pIC50) | mGAT3 Inhibition (pIC50) | mGAT4 Inhibition (pIC50) |
|---|---|---|---|---|
| Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate HCl | 5.43 | 5.36 | 5.28 | 5.20 |
Case Study 2: Antinociceptive Activity
In rodent models of chemotherapy-induced neuropathic pain, the compound exhibited antinociceptive effects comparable to standard analgesics, suggesting its viability as a novel pain management option without adverse motor side effects .
Properties
CAS No. |
502842-14-0 |
|---|---|
Molecular Formula |
C12H17BrClNO2 |
Molecular Weight |
322.62 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13;/h4-6,11H,3,7,14H2,1-2H3;1H |
InChI Key |
OUYLUDVIOZZVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















